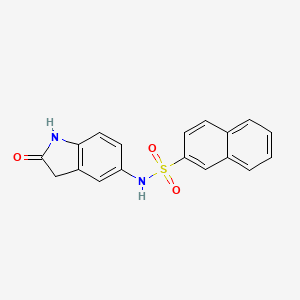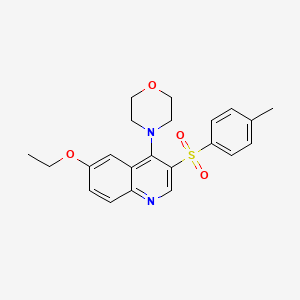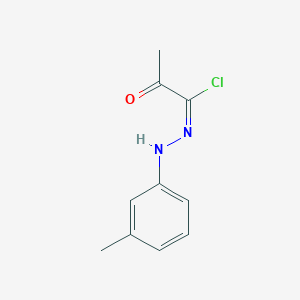
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, also known as CPPA, is a chemical compound that has been studied for its potential applications in scientific research. CPPA is a member of the pyrazole family of compounds, which are known to have a variety of biological activities. In
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of pain and inflammation. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new pain medications. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy in vivo.
Mecanismo De Acción
The exact mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is not well understood. However, it is thought to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties, which may help to protect cells from damage. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that it is relatively easy to synthesize using standard laboratory techniques. Additionally, N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have a wide range of biological activities, which makes it useful for studying a variety of biological processes. However, one limitation of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide. One area of interest is in the development of new pain medications. N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory properties and may be useful in the development of new drugs for the treatment of pain. Additionally, further studies are needed to determine the efficacy of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide in the treatment of cancer. Finally, more research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide, which may lead to the development of new drugs with similar biological activities.
Métodos De Síntesis
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-phenyl-1H-pyrazole with chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with sodium cyanide to form N-(cyanomethyl)-N-phenylacetamide. Finally, this compound is reacted with 4-phenyl-1H-pyrazole to form N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-12-23(18-9-5-2-6-10-18)19(24)15-22-14-17(13-21-22)16-7-3-1-4-8-16/h1-10,13-14H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWVCKYIXIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)N(CC#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-phenyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


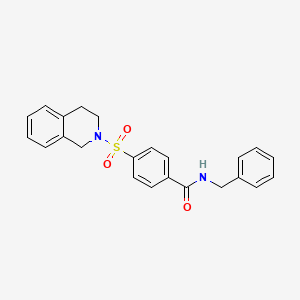
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)
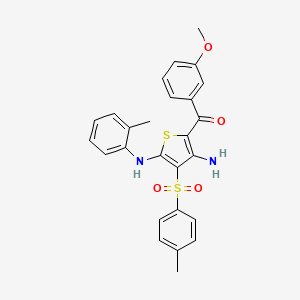

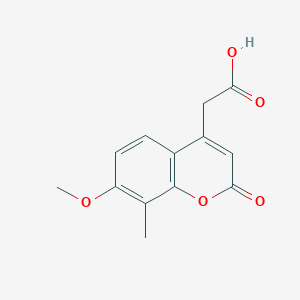
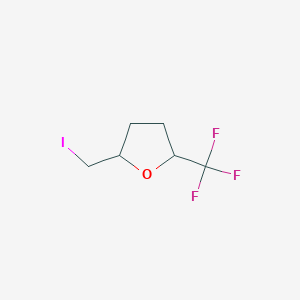
![3-((5-(sec-butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2873387.png)
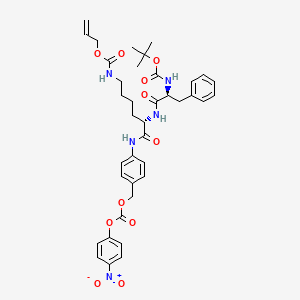
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2873389.png)
![N,N,6-Trimethyl-1-oxaspiro[2.5]octan-6-amine](/img/structure/B2873390.png)
